molecular formula C6H5F2N B056902 3,4-Difluoroaniline CAS No. 3863-11-4

3,4-Difluoroaniline

Cat. No. B056902
CAS RN: 3863-11-4
M. Wt: 129.11 g/mol
InChI Key: AXNUZKSSQHTNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

3,4-Difluoroaniline is synthesized starting from convenient initial reagents, leading to its role in the formation of many biologically active compounds. The synthesis involves specific reactions that result in the production of chloroacetic acid difluoroanilides and analogous derivatives, showcasing its versatility as a chemical intermediate (Gataullin et al., 1999).

Molecular Structure Analysis

Spectroscopic and structural investigations have provided deep insights into the molecular structure of 3,4-difluoroaniline. Techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, alongside theoretical calculations like DFT, have been employed to understand its geometry, vibrational spectra, and electronic characteristics. These studies highlight the molecule's optimized geometry and electronic features, including HOMO and LUMO energies, contributing to a comprehensive understanding of its structural attributes (Kose et al., 2015).

Chemical Reactions and Properties

3,4-Difluoroaniline undergoes various chemical reactions, showcasing its reactivity and potential for creating diverse chemical structures. It acts as a precursor in the synthesis of trifluoromethylated analogues of 4,5‐Dihydroorotic Acid, indicating its utility in the creation of fluorinated compounds with potential biological activity (Sukach et al., 2015).

Physical Properties Analysis

The physical properties of 3,4-difluoroaniline have been studied through spectroscopic methods and quantum chemical calculations. These investigations reveal the compound's spectroscopic signatures and theoretical properties such as dipole moment, polarizability, and nonlinear optical properties. Such studies are crucial for understanding the behavior of 3,4-difluoroaniline under various conditions and its potential applications in materials science (Kose et al., 2015).

Chemical Properties Analysis

The chemical properties of 3,4-difluoroaniline, including its reactivity and interaction with other chemical entities, have been elucidated through comprehensive studies. These include its role in the synthesis of aminoacetic acid difluoroanilides and the exploration of its conformational properties, highlighting the effects of fluorination on molecular behavior and the potential for creating compounds with specific biological activities (Gataullin et al., 1999).

Scientific Research Applications

  • Degradation by Pseudomonas fluorescens

    • Summary of Application: 3,4-Difluoroaniline (3,4-DFA) can be degraded under aerobic conditions by a bacterium called Pseudomonas fluorescens .
    • Results or Outcomes: The source does not provide specific quantitative data or statistical analyses for this application .
  • Synthesis of (3,4-disfluoro)phenylquione

    • Summary of Application: 3,4-Difluoroaniline is used in the synthesis of a compound called (3,4-disfluoro)phenylquione .
    • Results or Outcomes: The source does not provide specific quantitative data or statistical analyses for this application .
  • Improvement of Perovskite Solar Cells
    • Summary of Application: Fluorine-containing additives, such as 3,4-Difluoroaniline, have been used to improve the performance of perovskite solar cells . These additives enhance both efficiency and stability of the cells due to their unique hydrophobic properties, effective defect passivation, and regulation capability on the crystallization process .
    • Methods of Application: The exact experimental procedures are not specified in the source, but it typically involves the addition of the fluorine-containing additive to the perovskite material during the fabrication of the solar cell .
    • Results or Outcomes: The use of these additives has led to an increase in the efficiency of the perovskite solar cells . A specific solar cell utilizing a fluorine-containing additive achieved
  • Biodegradability Study

    • Summary of Application: 3,4-Difluoroaniline, along with other fluoroanilines, was chosen as the target pollutant to study their biodegradability under aerobic conditions .
    • Methods of Application: The study involved the use of a mixed bacterial culture to degrade 3,4-Difluoroaniline. The required enriched time of the mixed bacterial culture for degrading 3,4-Difluoroaniline was 51 days .
    • Results or Outcomes: At the initial concentrations of 100–200 mg L −1, 3,4-Difluoroaniline could be degraded completely by the mixed bacterial culture .
  • Synthesis of Local Anesthetic Derivatives

    • Summary of Application: 3,4-Difluoroaniline has been used in the synthesis of local anesthetic derivatives .
    • Results or Outcomes: The source does not provide specific quantitative data or statistical analyses for this application .

Safety And Hazards

3,4-Difluoroaniline is classified as hazardous under the Hazardous Products Regulations . It is combustible and harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The market size of 3,4-Difluoroaniline is projected to reach approximately USD XX.X billion by 2031 . This suggests that there is a growing interest in this compound and its potential applications.

properties

IUPAC Name

3,4-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNUZKSSQHTNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191945
Record name Benzenamine, 3,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoroaniline

CAS RN

3863-11-4
Record name 3,4-Difluoroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3863-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluoroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003863114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3863-11-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 3,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-difluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.257
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-Difluoroaniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4MC3Z4TRF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Following the procedure of Example 1B, the 4,5-difluoroanthranilic acid was decarboxylated by reaction with sulfuric acid, to form 3,4-difluoroaniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

10 g of 3,4-difluoronitrobenzene was dissolved in 20 and 2 g of methanol and 10 g of concentrated hydrochloric acid and 2 g of iron powder were added thereto. The mixture was stirred at 60° C. for two hours, and then distilled to obtain 3,4-difluoroaniline. The reduction yield was 86%. To this product, 70 g of 36% hydrochloric acid was added to convert it into its salt. Under stirring, 18 g of a 25% NaNO2 aqueous solution was added at 0° C. to obtain a diazonium salt. The diazonium salt was dropwise added to a hydrochloric acid solution of cupric chloride heated to 120° C., for thermal decomposition. The diazotization yield was 84%. 3,4-Difluorochlorobenzene was obtained in an overall yield of 72%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Iron powder (28.1 g, 0.502 mol) was added as small portions to 1,2-difluoro nitrobenzene (20.0 g, 0.126 mol) in methanol (200 ml) and heated to 60° C. Ammonium chloride (48.4 g, 0.91 mol) in water (100 ml) was added drop wise and the reaction mixture refluxed for 5 hr. The reaction mixture was filtered over Celite and washed with methanol. Methanol was removed, and the aqueous layer was extracted with ethylacetate, washed with brine, dried over sodium sulphate and concentrated to yield 1,2-difluoro-4-aminobenzene (7 g, 43%).
Quantity
48.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
28.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Difluoroaniline
Reactant of Route 2
3,4-Difluoroaniline
Reactant of Route 3
3,4-Difluoroaniline
Reactant of Route 4
3,4-Difluoroaniline
Reactant of Route 5
3,4-Difluoroaniline
Reactant of Route 6
Reactant of Route 6
3,4-Difluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.